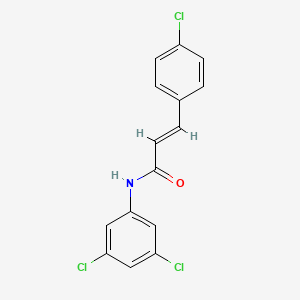

(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide

Description

The compound (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide (hereafter referred to as Compound 1p) is a chlorinated N-arylcinnamanilide derivative synthesized via microwave-assisted methods. Its structure features a 4-chlorophenyl group on the cinnamoyl moiety and a 3,5-dichlorophenyl substituent on the anilide ring (Figure 1). Key spectral data include:

- IR: 3291 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1618 cm⁻¹ (C=C) .

- NMR: δ 10.56 (s, 1H, NH), 7.75–6.75 (aromatic and olefinic protons) .

- HR-MS: [M-H]⁻ at 323.9758 m/z .

Compound 1p was evaluated for antimicrobial activity, lipophilicity, and cytotoxicity alongside structurally related cinnamanilides.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO/c16-11-4-1-10(2-5-11)3-6-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAPQLSNXCVKLK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: 4-chlorobenzaldehyde and 3,5-dichloroaniline.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Intermediate: The resulting intermediate is then subjected to an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study : A study on human breast cancer cells demonstrated that this compound reduced cell viability with an IC50 value of approximately 10 µM. The mechanism involved the induction of apoptosis, characterized by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens.

Case Study : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study : In a model of induced inflammation in mice, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully elucidate its mechanism.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound 1p belongs to a broader class of N-arylcinnamanilides, where substituents on both the cinnamoyl and anilide rings dictate biological activity. Key analogues include:

3,4-Dichlorocinnamanilides (e.g., derivatives with 3,4-dichlorophenyl on the cinnamoyl ring).

Trifluoromethyl-substituted cinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide).

Mono-chlorinated cinnamanilides (e.g., (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide).

Table 1: Structural Comparison of Selected Analogues

Antibacterial and Antimycobacterial Activity

- Compound 1p : Exhibited moderate activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values comparable to ampicillin but lower than trifluoromethyl derivatives .

- 3,4-Dichlorocinnamanilides : Demonstrated superior efficacy, with MICs as low as 0.15 µM against MRSA and activity against Mycobacterium tuberculosis (MIC = 22.65% metabolic inhibition) .

- Trifluoromethyl Derivatives : Achieved submicromolar MICs (0.15–5.57 µM) against S. aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity Comparison

*Estimated from structural analogs in .

Cytotoxicity and Selectivity

- Compound 1p: Limited cytotoxicity data available, but structurally related 4-chlorocinnamanilides showed minimal toxicity to mammalian cells (e.g., THP-1 viability >80% at MIC) .

- 3,4-Dichlorocinnamanilides : Three derivatives exhibited insignificant cytotoxicity to porcine macrophages at therapeutic concentrations .

Lipophilicity and ADMET Properties

Lipophilicity (log P) is critical for membrane permeability and bioavailability:

- Compound 1p : Predicted log P = ~5.7 (ACD/Percepta), aligning with experimental log D7.4 values .

- 3,5-Dichlorophenyl Analogues : Higher lipophilicity (log P = 5.72) than ortho-substituted derivatives due to reduced hydrogen bonding .

- Trifluoromethyl Derivatives : Lower log P (~4.5–5.0) due to polar CF₃ groups .

Table 3: Lipophilicity Comparison

| Compound | Predicted log P (ACD/Percepta) | Experimental log D7.4 |

|---|---|---|

| Compound 1p | 5.68 | 5.65 |

| (2E)-N-[3,5-bis(CF₃)Ph]-3-(4-ClPh)-prop-2-enamide | 4.92 | 4.89 |

| (2E)-3-(3,4-Cl₂Ph)-N-phenylprop-2-enamide | 4.10 | 4.05 |

Biological Activity

(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide, commonly referred to as a derivative of chalcone, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.6 g/mol. The compound features a conjugated double bond system and two chlorinated phenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. It has been particularly effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- The compound can be synthesized via a multi-step procedure starting with the formation of the α,β-unsaturated enamide core. A coupling reaction between 4-chlorocinnamic acid derivatives and 3,5-dichloroaniline using carbodiimide coupling agents (e.g., EDCl/HOBt) is commonly employed .

- Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (25–60°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the E-isomer selectively .

Q. How can the stereochemical configuration (E/Z) and structural integrity of the compound be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : The coupling constant () between H2 and H3 in the H NMR spectrum will distinguish the E-isomer () from the Z-isomer () .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C2-C3-C4 ~120°) and confirms the planar geometry of the enamide group .

- IR Spectroscopy : A strong absorption band at ~1650 cm confirms the C=O stretch of the amide group .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological targets of this compound, given its structural similarity to hydroxamic acid derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., histone deacetylases or kinases) that recognize chlorophenyl motifs. Focus on hydrophobic pockets accommodating dichlorophenyl groups .

- QSAR Modeling : Train models using datasets of chlorinated amides to correlate substituent positions (e.g., 4-Cl vs. 3,5-diCl) with inhibitory activity .

Q. How should researchers address contradictory data in bioactivity assays, such as inconsistent IC values across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-N-hydroxyprop-2-enamide) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.